molecular formula C14H14N2OS2 B2796640 (Z)-3-cyclopentyl-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one CAS No. 849020-11-7

(Z)-3-cyclopentyl-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one

Cat. No. B2796640
CAS RN: 849020-11-7
M. Wt: 290.4
InChI Key: IGLGGQYSYLYXEI-WQLSENKSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-3-cyclopentyl-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3) that has been extensively studied for its potential therapeutic applications in autoimmune diseases, such as rheumatoid arthritis and psoriasis.

Scientific Research Applications

Synthetic Chemistry Applications

Research has explored the synthesis and chemical reactions of thiazolidinone derivatives, highlighting their potential as intermediates in the production of more complex compounds. For instance, Kandeel and Youssef (2001) discussed the reactions of 5-Aroylmethylene-3-benzyl-4-oxo-2-thioxo-1,3-thiazolidines with nitrile oxides, showcasing the versatility of these compounds in synthetic organic chemistry K. Kandeel & A. S. Youssef, 2001. Similarly, the work by Metwally (2014) on the Knoevenagel condensation of aromatic aldehydes with thiazolidine-2,4-dithione highlights a green synthesis approach, emphasizing the environmental benefits of using such methods in chemical synthesis N. Metwally, 2014.

Antimicrobial and Antitumor Activities

Several studies have investigated the antimicrobial and antitumor activities of thiazolidinone derivatives. For instance, Feitoza et al. (2012) synthesized a series of 5-benzylidene-2-[(pyridine-4-ylmethylene)hydrazono]-thiazolidin-4-ones, revealing significant antimicrobial and cytotoxic activities against various pathogens and cancer cell lines, suggesting the potential use of these compounds in developing new therapeutic agents Danniel Delmondes Feitoza et al., 2012.

Synthesis of Metal Complexes

Research on the synthesis of metal complexes with thiazolidinone derivatives has demonstrated their potential in creating bioactive materials with novel properties. Xun-Zhong et al. (2020) synthesized Zinc(II) complexes with pyridine thiazole derivatives, showing enhanced antimicrobial and antitumor activities compared to the free ligands, indicating the promising application of these complexes in medicinal chemistry Zou Xun-Zhong et al., 2020.

Mechanism of Action

properties

IUPAC Name

(5Z)-3-cyclopentyl-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2OS2/c17-13-12(8-10-4-3-7-15-9-10)19-14(18)16(13)11-5-1-2-6-11/h3-4,7-9,11H,1-2,5-6H2/b12-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGLGGQYSYLYXEI-WQLSENKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=O)C(=CC3=CN=CC=C3)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)N2C(=O)/C(=C/C3=CN=CC=C3)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-cyclopentyl-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one

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